6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-butyl-9-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWGYZPJMXDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Modern methods have also been developed, such as Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and biological activity .
Scientific Research Applications
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to the inhibition of viral replication and the induction of cytotoxic effects in cancer cells . The compound interacts with DNA by inserting itself between the base pairs, stabilizing the DNA structure and preventing the necessary conformational changes for replication and transcription.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., mesityl) reduce yields due to steric hindrance .
- Electron-donating groups (e.g., methoxy) enhance HOMO energy levels, influencing redox properties .
Electrochemical and Photophysical Properties
The electronic properties of indolo[2,3-b]quinoxalines are critical for both material science and medicinal applications:
Key Findings :
- Methoxy-substituted derivatives exhibit the lowest band gaps, making them suitable for optoelectronic applications .
Pharmacological Activity and DNA Interaction
Cytotoxicity and Anticancer Activity
Derivatives with alkyl and aryl substituents show varied cytotoxicity profiles:
Mechanistic Insights :
- Planar derivatives intercalate into DNA non-specifically, while substituents like aminoethyl enable AT-specific interactions .
- Fluorine and halogen substituents enhance thermal stability of DNA-compound complexes, correlating with increased cytotoxicity .
Biological Activity
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has gained attention due to its diverse pharmacological activities. This compound exhibits significant biological activity, including antiviral and anticancer properties, making it a promising candidate for further research in medicinal chemistry.
Chemical Structure and Properties
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline features a fused indole and quinoxaline structure with a butyl group at the 6-position of the indole moiety. This structural configuration contributes to its unique physical and chemical properties, including high solubility and stability.
The primary mechanism of action for 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves intercalation into DNA , which disrupts DNA replication processes. This interaction leads to cytotoxic effects in various cancer cell lines. The compound's ability to intercalate is attributed to its planar structure, allowing it to fit between base pairs in the DNA helix.
Antiviral Activity
Research indicates that derivatives of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline exhibit antiviral properties against several viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). Studies have shown that these compounds can inhibit viral replication effectively.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Notably, studies report IC50 values in the low micromolar range for several cancer types, indicating potent activity.
Study on Anticancer Properties
In a recent study, researchers evaluated the cytotoxic effects of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline on HCT-116 and MCF-7 cell lines. The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming doxorubicin (IC50 3.23 µg/mL) as a reference drug . This suggests that the compound could be a potential candidate for developing new anticancer therapies.
Study on Antiviral Efficacy
Another study focused on the antiviral activity of this compound against HSV and CMV. The results showed that it significantly reduced viral load in infected cells, highlighting its potential as an antiviral agent .
Pharmacokinetics
The pharmacokinetic profile of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline indicates high solubility (>27 M in acetonitrile) and good bioavailability. Its stability allows for prolonged action within biological systems, enhancing its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of isatin derivatives with o-phenylenediamine in glacial acetic acid under reflux to form the indoloquinoxaline core .
- Step 2 : Alkylation of the core structure using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ to introduce the butyl and methyl substituents . Yield optimization often involves adjusting reaction time (e.g., 24-hour reflux) and purification via recrystallization from ethanol or DMF .
Q. How is the compound characterized using spectroscopic and analytical methods?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and electron density distribution (e.g., aromatic protons at δ 7.35–8.49 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1611 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 353.05 for brominated analogs) .
- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages) .
Q. What biological activities have been reported for this compound and its analogs?
- Antimicrobial activity : Derivatives with halogen substituents (e.g., bromine at position 9) show inhibition against bacterial strains like E. coli and S. aureus .
- Anticancer activity : Substituents like aminoethyl groups enhance cytotoxicity via DNA intercalation and kinase inhibition (e.g., IC₅₀ values <10 μM in A549 lung cancer cells) .
Advanced Research Questions
Q. How can competing substituent effects be managed during synthesis?
- Positional control : Use directing groups (e.g., nitro or methoxy) to prioritize alkylation at specific sites .
- Catalysts : Tetrabutylammonium iodide improves regioselectivity in nucleophilic substitution reactions .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like bromination .
Q. What is the mechanistic basis for kinase inhibition by indoloquinoxaline derivatives?
- ATP-binding site interaction : The planar indoloquinoxaline core mimics purine rings, competitively inhibiting kinase ATP-binding pockets. This disrupts phosphorylation cascades critical for cancer cell proliferation .
- Structural evidence : Docking studies show hydrogen bonding between the quinoxaline N-atoms and kinase residues (e.g., Lys-33 in EGFR) .
Q. How can contradictions in biological activity data be resolved?
- SAR studies : Compare analogs with systematic substituent variations (e.g., 9-bromo vs. 9-fluoro derivatives show 5x difference in cytotoxicity) .
- Computational modeling : Density Functional Theory (DFT) predicts electron distribution effects on DNA-binding affinity .
- Dose-response assays : Validate activity trends across multiple cell lines (e.g., MCF-7 vs. Hs294T) to rule out cell-specific effects .
Q. What role do computational methods play in optimizing structure-activity relationships (SAR)?
- Molecular docking : Predicts binding modes with biological targets (e.g., DNA minor groove vs. enzyme active sites) .
- ADMET profiling : Models pharmacokinetic properties (e.g., logP >3.5 correlates with improved blood-brain barrier penetration) .
- QSAR models : Relate substituent electronegativity (e.g., halogen atoms) to enhanced antimicrobial potency .
Methodological Notes
- Synthesis Optimization : Scale-up via continuous flow reactors improves reproducibility for industrial translation .
- Analytical Pitfalls : Overlapping NMR signals in aromatic regions (δ 7.0–8.5 ppm) require 2D techniques (e.g., COSY, HSQC) for resolution .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
